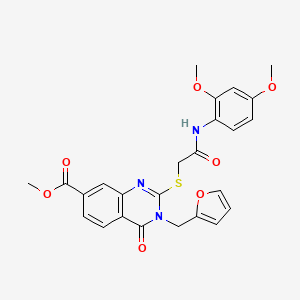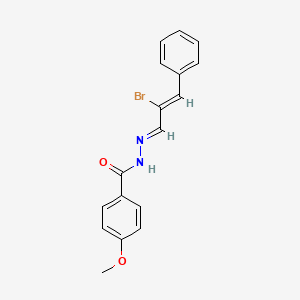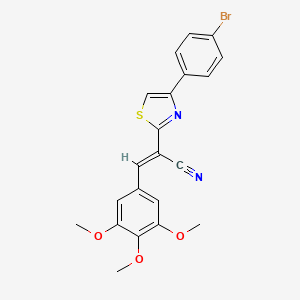
Methyl 2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H23N3O7S and its molecular weight is 509.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Approaches and Chemical Properties
Acid Cyclization and Heterocyclic Synthesis : Research by Zinchenko et al. (2009) investigated the reaction of compounds with structural elements similar to the given molecule, leading to the synthesis of various heterocyclic compounds. This study highlights the chemical versatility and potential for creating diverse structures from precursors containing dimethoxyphenyl and thioether groups, which are key features of the compound of interest (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).
Antimicrobial and Anti-inflammatory Properties : Alam et al. (2011) synthesized a series of compounds incorporating quinoline and furan units, showing significant anti-inflammatory and antibacterial properties. These findings suggest that structural features similar to those in the compound of interest may contribute to biological activity, offering a pathway for the development of new therapeutic agents (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).
Quinoline and Quinazoline Derivatives : Studies on the synthesis and functionalization of quinazoline derivatives, as explored by Tominaga, Luo, and Castle (1994), demonstrate the potential of such compounds in creating polyfunctionalized structures. This research area is relevant for designing molecules with specific chemical and biological functions, indicating the broad applicability of the compound's core structure in medicinal chemistry (Tominaga, Luo, & Castle, 1994).
Potential Therapeutic Applications
Anticonvulsant and Antimicrobial Activities : Research on thioxoquinazolinone derivatives, as conducted by Rajasekaran, Rajamanickam, and Darlinquine (2013), revealed promising anticonvulsant and antimicrobial activities. This study underscores the potential of incorporating specific heterocyclic frameworks into compounds for developing new pharmaceuticals (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antitumor Activity : A study by Al-Suwaidan et al. (2016) on quinazolinone analogues demonstrated significant antitumor activities, highlighting the potential of such structures in cancer therapy. These findings suggest that compounds with similar scaffolds might be explored for their anticancer properties, contributing to the development of new therapeutic agents (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
Propriétés
IUPAC Name |
methyl 2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O7S/c1-32-16-7-9-19(21(12-16)33-2)26-22(29)14-36-25-27-20-11-15(24(31)34-3)6-8-18(20)23(30)28(25)13-17-5-4-10-35-17/h4-12H,13-14H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRFLQUPGHALAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CC4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2701359.png)

![[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2701361.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2701362.png)

![3-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701364.png)

![4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2701367.png)

![8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2701372.png)
![methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2701373.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2701375.png)

![2-Methyl-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2701379.png)